1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide
Overview
Description
1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide is a nitrile-functionalized ionic liquid. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic anions. This particular compound is known for its superior characteristics in various chemical reactions, particularly in Suzuki and Stille coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide typically involves the reaction of 1-methylimidazole with 3-bromopropionitrile to form 1-(3-cyanopropyl)-3-methylimidazolium bromide. This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)amide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide undergoes various types of chemical reactions, including:
Substitution Reactions: Common in ionic liquids, where the cation or anion can be replaced by other functional groups.
Coupling Reactions: Particularly effective in Suzuki and Stille coupling reactions.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate.
Stille Coupling: Utilizes tin reagents and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reactants used in the coupling reactions. Generally, they result in the formation of new carbon-carbon bonds, producing various organic compounds.
Scientific Research Applications
1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide has several scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in coupling reactions.
Medicine: Investigated for use in drug delivery systems due to its ionic nature.
Industry: Utilized in electrochemical applications, including batteries and supercapacitors.
Mechanism of Action
The mechanism of action for 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with various molecular targets, facilitating reactions such as coupling and substitution .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyanopropyl)pyridinium bis(trifluoromethylsulfonyl)imide
- 1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide is unique due to its nitrile functionality, which enhances its stability and reactivity in coupling reactions. This makes it particularly effective in applications where other ionic liquids may not perform as well .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-(3-methylimidazol-3-ium-1-yl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3.C2F6NO4S2/c1-10-6-7-11(8-10)5-3-2-4-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,2-3,5H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHNBMBLGKXSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470681 | |
Record name | 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778593-18-3 | |
Record name | 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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